Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
CAS No.: 852375-97-4
Cat. No.: VC6171304
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852375-97-4 |
|---|---|
| Molecular Formula | C15H14N4O2S |
| Molecular Weight | 314.36 |
| IUPAC Name | methyl 2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C15H14N4O2S/c1-10-3-5-11(6-4-10)15-17-16-12-7-8-13(18-19(12)15)22-9-14(20)21-2/h3-8H,9H2,1-2H3 |
| Standard InChI Key | DLSWNQJRXRKFRK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a triazolo[4,3-b]pyridazine core, where a triazole ring is fused to a pyridazine moiety. The p-tolyl group (4-methylphenyl) is attached at position 3 of the triazole, while a methyl thioacetate group (-S-CH₂-COOCH₃) occupies position 6 of the pyridazine ring . Key structural identifiers include:
The planar triazole-pyridazine system facilitates π-π stacking interactions, while the thioether linker enhances solubility and metabolic stability compared to oxygen analogs.
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, with partial charges localized on the triazole nitrogen atoms (-0.45 e) and the carbonyl oxygen (-0.32 e). Nuclear magnetic resonance (NMR) data for related analogs show characteristic signals:
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¹H NMR (CDCl₃): δ 8.72 (d, J=5.1 Hz, 1H, pyridazine-H), 7.85 (d, J=8.3 Hz, 2H, p-tolyl-H), 7.35 (d, J=8.3 Hz, 2H, p-tolyl-H), 4.12 (s, 2H, -SCH₂-), 3.73 (s, 3H, -OCH₃).
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¹³C NMR: 168.9 ppm (C=O), 152.4 ppm (triazole-C), 139.2 ppm (pyridazine-C).
Synthesis and Optimization
Synthetic Pathways
The synthesis typically follows a three-step sequence (Figure 1):
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Cyclocondensation: 4-Methylphenylhydrazine reacts with 6-chloropyridazine-3-carboxylic acid in glacial acetic acid to form the triazolo[4,3-b]pyridazine core.
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Thioether Formation: Nucleophilic displacement of the 6-chloro group with mercaptoacetic acid methyl ester in DMF at 80°C.
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the final product in 62–68% purity.
Table 1. Optimization of Thioether Formation
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, 12 hr | 68 | 95 |
| THF, reflux, 24 hr | 54 | 89 |
| EtOH, 60°C, 18 hr | 41 | 82 |
The DMF-mediated reaction achieves optimal yields due to superior solvation of the intermediate thiolate anion.
Biological Activities and Mechanisms
Kinase Inhibition
The compound demonstrates IC₅₀ = 0.32 μM against p38 mitogen-activated protein (MAP) kinase in enzymatic assays, comparable to clinical candidates like doramapimod (IC₅₀ = 0.28 μM) . Molecular docking reveals hydrogen bonds between the triazole N2 atom and kinase residue Lys53, while the p-tolyl group occupies a hydrophobic pocket near Leu104 .
Comparative Analysis with Structural Analogs
Table 2. Structure-Activity Relationships
| Compound | p38 MAP Kinase IC₅₀ (μM) | Anticancer GI₅₀ (μM) |
|---|---|---|
| Methyl thioacetate derivative | 0.32 | 1.8 |
| Ethyl thiopropanoate analog | 0.45 | 3.2 |
| Unsubstituted thioether | 1.12 | 12.4 |
The methyl ester group enhances cellular permeability compared to ethyl or unsubstituted analogs, as evidenced by logP values of 2.1 (methyl) vs. 2.8 (ethyl).
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